2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-17-13(12-7-4-8-18-12)9-15-14(16)10-19-11-5-2-3-6-11/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBOIVLARCDRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1CCCC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide typically involves multiple steps. One common approach is the reaction of cyclopentylthiol with a suitable acylating agent to form the cyclopentylthio intermediate. This intermediate is then reacted with 2-(furan-2-yl)-2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The cyclopentylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohols or amines.
Scientific Research Applications
2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The furan ring and cyclopentylthio group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its cyclopentylthio and furan-methoxyethyl groups. Below is a comparison with analogous acetamides:
Key Observations:
Pyridazinone derivatives () exhibit receptor-specific activity (FPR2 agonism), suggesting that heterocycles paired with methoxy groups (as in the target compound) could modulate receptor selectivity .
Methoxyethyl: Methoxy groups in and enhance solubility and receptor binding via hydrogen bonding. The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier substituents .
Pharmacological Potential and Mechanisms
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Anti-inflammatory Activity: Substituted phenoxy acetamides () with bicyclic terpene moieties (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) show anti-inflammatory and analgesic effects. The cyclopentylthio group in the target compound may similarly modulate cyclooxygenase (COX) or NF-κB pathways .
- Receptor Targeting: Pyridazinone-based acetamides () activate formyl peptide receptors (FPR1/FPR2). The furan and methoxy groups in the target compound could position it as a mixed FPR1/FPR2 ligand, pending experimental validation .
Biological Activity
The compound 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide is a synthetic derivative that exhibits potential biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a cyclopentylthio group, a furan moiety, and an acetamide functional group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity: Potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: Activity against specific bacterial strains.
- Urease Inhibition: Possible inhibition of urease enzyme activity, impacting certain bacterial infections.
Antitumor Activity
Studies have shown that derivatives related to this compound can demonstrate selective cytotoxicity towards tumor cells. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
In a study examining tumor cell lines, compounds structurally related to This compound were tested for their cytotoxic effects. The results indicated varying degrees of effectiveness depending on the specific structural modifications made to the parent compound.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | MCF7 (Breast) | 22 |
| Compound C | HeLa (Cervical) | 10 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research suggests that it may inhibit the growth of certain bacteria by targeting their metabolic pathways.
Urease Inhibition
Urease is an enzyme produced by some pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can reduce the virulence of these bacteria. Preliminary studies indicate that derivatives of this compound may effectively inhibit urease activity.
The proposed mechanisms by which This compound exerts its biological effects include:
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition: Competitive inhibition of urease and possibly other enzymes involved in bacterial metabolism.
- Interaction with Cellular Receptors: Potential modulation of receptor-mediated signaling pathways.
Q & A
Q. What are the key synthetic routes for 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves coupling a cyclopentylthiol precursor with a furan-methoxyethyl amine derivative. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous dichloromethane or DMF at 0–5°C to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Low temperatures stabilize reactive intermediates during thioether bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify furan protons (δ 6.5–7.5 ppm), methoxy group (δ 3.3–3.5 ppm), and amide NH (δ 6.5–8.5 ppm).
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm), furan carbons (δ 110–150 ppm), and cyclopentyl carbons (δ 25–35 ppm) .
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-S bond (~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO₃S) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., 1 nM–100 µM) to eliminate potency variability .
- Purity validation : Employ HPLC (>95% purity) to rule out impurities affecting activity .
- Target validation : Perform knock-out studies in cellular models (e.g., CRISPR/Cas9) to confirm target specificity .
- Assay replication : Repeat experiments in orthogonal systems (e.g., fluorescence-based vs. radiometric assays) .
Q. What strategies can enhance the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) on the methoxyethyl side chain while preserving the pharmacophoric cyclopentylthio and furan motifs .
- Co-solvent systems : Test DMSO/PBS (e.g., 10% v/v) for in vitro assays to improve solubility .
- Prodrug design : Convert the amide to a hydrolyzable ester for enhanced membrane permeability, validated via Caco-2 monolayer permeability assays .
Q. How can computational modeling predict interactions between this compound and enzyme targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with X-ray crystal structures of target enzymes (e.g., kinases or GPCRs) to predict binding poses. Focus on hydrogen bonds with the amide group and hydrophobic interactions with the cyclopentylthio moiety .
- Molecular dynamics (MD) simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational flexibility .
- Binding free energy calculations : Apply MM-PBSA to quantify contributions from van der Waals and electrostatic interactions .
Q. What experimental approaches can resolve regioselectivity challenges during synthesis?
- Methodological Answer :
- Protecting group strategy : Temporarily protect the furan oxygen with a tert-butyldimethylsilyl (TBS) group to direct thioether formation to the cyclopentylthiol .
- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 25°C vs. 40°C) to favor desired intermediates, monitored by ¹H NMR .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclopentylthio addition .
Data Analysis and Optimization
Q. How can researchers design stability studies to assess degradation under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound at 40°C/75% RH (per ICH guidelines) for 4 weeks, with HPLC analysis every 7 days to quantify degradation products (e.g., hydrolyzed amide) .
- pH-dependent stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .
- Light sensitivity : Expose to UV light (300–400 nm) and monitor photodegradation via UV-Vis spectroscopy .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., wild-type vs. knock-out models) .
- Reproducibility metrics : Calculate Z’-factor for assay quality control (Z’ > 0.5 indicates robust assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
